2-Propylmalic acid

Description

Contextualization within Branched-Chain Carboxylic Acid Metabolism

2-Propylmalic acid, structurally a derivative of malic acid, finds its metabolic context within the broader network of branched-chain carboxylic acid metabolism. This network is closely linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. nih.govnih.gov The breakdown of these essential amino acids proceeds through pathways involving 2-oxocarboxylic acids (also known as α-keto acids). researchgate.netannualreviews.org

The 2-oxocarboxylic acid metabolism pathway involves a series of chain extension and modification reactions. researchgate.net It is within this framework that alkyl-substituted malic acids, like this compound, are formed. The synthesis involves the condensation of an acyl-CoA molecule with a 2-oxoacid. Specifically, propylmalic synthase catalyzes the condensation of an acetyl-CoA with 2-oxopentanoate (B1239548) to form 2-propylmalate. This positions this compound as an analogue to the more extensively studied 2-isopropylmalic acid, a key intermediate in the biosynthesis of leucine. nih.gov

Recent metabolomic studies have identified this compound in various plant species, often alongside other branched-chain organic acids. For instance, its presence has been documented in fruits like the 'Shatian Yu' pomelo (Citrus maxima) and the araticum fruit (Annona crassiflora). nih.govmdpi.com In some fruits, the concentration of this compound has been observed to increase as the concentration of malic acid decreases during ripening, suggesting a direct metabolic conversion. mdpi.com This highlights its role in the complex web of organic acid transformations that occur during plant development and stress responses. nih.govfrontiersin.org

Historical Perspectives on the Discovery and Initial Characterization of this compound Related Pathways

The conceptual framework for understanding this compound's role is built upon decades of research into BCAA metabolism. The initial elucidation of these pathways began in the mid-20th century, with foundational studies on microorganisms like yeast and bacteria. annualreviews.org These early investigations identified the key enzymatic steps, including transamination and oxidative decarboxylation, that convert BCAAs into their respective ketoacids and CoA derivatives. annualreviews.org The discovery that the catabolic pathways for leucine, isoleucine, and valine shared initial enzymes but later diverged was a significant milestone. nih.gov

The recognition of 2-oxocarboxylic acids as central intermediates in these and other metabolic routes, such as the citric acid cycle, was a critical development. encyclopedia.puboup.com Research from the 1940s onwards began to uncover the microbial production of various 2-oxocarboxylic acids. researchgate.net However, the specific identification of individual, often low-abundance, metabolites like this compound is a much more recent achievement. Its discovery and characterization have been largely driven by the advent of advanced analytical technologies, particularly high-resolution mass spectrometry coupled with chromatographic techniques (e.g., UHPLC-ESI-QTOF-MS). nih.gov These powerful methods allow for untargeted metabolomic profiling, enabling the detection and identification of previously unknown or uncharacterized compounds within complex biological samples. The reporting of this compound in scientific literature, such as its detection in citrus fruits, is a direct result of the application of these modern analytical approaches. nih.gov

Detailed Research Findings

Chemical and Physical Properties of this compound

| Property | Value | Source |

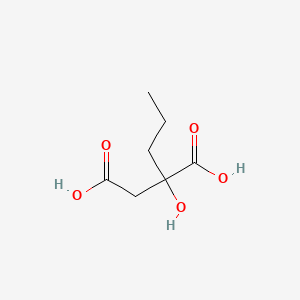

| IUPAC Name | 2-hydroxy-2-propylbutanedioic acid | Current time information in New York, NY, US. |

| Molecular Formula | C₇H₁₂O₅ | Current time information in New York, NY, US. |

| Molecular Weight | 176.17 g/mol | Current time information in New York, NY, US. |

| Synonyms | 2-Propylmalate, 2-hydroxy-2-propylsuccinic acid | creative-proteomics.comCurrent time information in New York, NY, US. |

| KEGG ID | C05994 | nih.gov |

| PubChem CID | 439978 | Current time information in New York, NY, US. |

Selected Research Findings on this compound

| Organism | Finding | Significance | Reference |

| Citrus maxima (Pomelo) | Detected as a differentially expressed organic acid between pomelos from different geographical origins. | Suggests a role in the metabolic profile that contributes to the quality characteristics of the fruit. | nih.gov |

| Annona crassiflora (Araticum) | Identified in fruit pulp; its concentration was observed to increase during ripening as malic acid decreased. | Indicates it is likely a metabolite of malic acid during the fruit ripening process. | mdpi.com |

| Various Microorganisms | The related enzyme, propylmalic synthase, is involved in the condensation of acetyl-CoA with 2-oxopentanoate. | Positions this compound within the 2-oxocarboxylic acid metabolism pathway, analogous to intermediates in BCAA synthesis. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O5 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-hydroxy-2-propylbutanedioic acid |

InChI |

InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

KLURIVUFKOVPER-UHFFFAOYSA-N |

SMILES |

CCCC(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCCC(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

De Novo Biosynthesis of 2-Propylmalic Acid

The de novo synthesis of this compound is intrinsically linked to the availability of precursors derived from core metabolic pathways. This section explores these connections, highlighting the enzymatic machinery responsible for its creation.

Pyruvate (B1213749), the end product of glycolysis, stands at a critical metabolic crossroads, capable of being channeled into various biosynthetic and energy-generating pathways. plos.orgresearchgate.net The biosynthesis of this compound is directly connected to pyruvate metabolism, as evidenced by its classification within the pyruvate metabolism pathway in the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govhmdb.ca The precursor for this compound synthesis, 2-oxobutanoate, can be derived from the metabolism of threonine, an amino acid whose catabolism feeds into central metabolic routes. lsuhsc.edu Furthermore, the catabolism of other branched-chain amino acids, such as valine and isoleucine, generates intermediates that are integrated with the tricarboxylic acid (TCA) cycle, a central component of pyruvate metabolism. lsuhsc.eduditki.com This interconnectedness underscores the role of this compound synthesis as a component of the broader network of pyruvate utilization.

The biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine is an essential pathway in many organisms, including bacteria, archaea, fungi, and plants. ontosight.ai This pathway originates from pyruvate and threonine. qmul.ac.ukwikipedia.org While not a direct intermediate in the canonical BCAA synthesis pathways, the formation of this compound is analogous to a key step in leucine biosynthesis.

In leucine synthesis, the enzyme 2-isopropylmalate synthase catalyzes the condensation of acetyl-CoA with α-ketoisovalerate (a derivative of valine) to form 2-isopropylmalic acid. qmul.ac.uksmolecule.com Similarly, this compound is synthesized by the condensation of acetyl-CoA with 2-oxopentanoate (B1239548). genome.jp 2-Oxopentanoate, also known as α-ketovalerate, is an intermediate in the metabolism of BCAAs. ontosight.ai This parallel reaction suggests that the synthesis of this compound may occur as part of a related or alternative pathway utilizing substrates structurally similar to those in the main BCAA pathway.

The key enzymatic activity responsible for the synthesis of this compound is propylmalate synthase.

Propylmalate synthase, systematically named acetyl-CoA:2-oxobutanoate C-acetyltransferase (thioester-hydrolysing, carboxymethyl-forming), is classified under the enzyme commission (EC) number 2.3.3.6. genome.jpexpasy.org This enzyme belongs to the family of transferases, specifically acyltransferases that convert acyl groups into alkyl groups upon transfer. genome.jp Interestingly, this enzyme is also known as 2-ethylmalate synthase, highlighting its ability to act on different substrates. genome.jpexpasy.org The enzyme also acts on (R)-2-(n-propyl)-malate. genome.jpexpasy.org

The enzymatic reaction catalyzed by propylmalate synthase (EC 2.3.3.6) involves the condensation of an acetyl group from acetyl-CoA with an α-keto acid. genome.jp The primary substrates and products of the reaction leading to the formation of a related compound, 2-ethylmalate, are well-defined.

| Substrates | Products |

| Acetyl-CoA | (R)-2-Ethylmalate |

| 2-Oxobutanoate | Coenzyme A (CoA) |

| H₂O | |

| Data derived from KEGG and IUBMB enzyme nomenclature databases. genome.jp |

Based on the known activity of propylmalate synthase, the synthesis of this compound would proceed via the condensation of acetyl-CoA and 2-oxopentanoate.

| Substrates for this compound Synthesis | Presumed Products |

| Acetyl-CoA | This compound |

| 2-Oxopentanoate | Coenzyme A (CoA) |

| H₂O |

Enzymatic Synthesis Mechanisms

Intermediacy in Broader Metabolic Networks

Metabolic intermediates are not merely stepping stones in a linear pathway but often act as signaling molecules and points of crosstalk between different metabolic routes. biorxiv.orgnih.gov this compound and its structural analogs have been identified in various metabolomic studies, suggesting their participation in broader metabolic networks. nih.govplos.org For instance, the accumulation of this compound has been observed under conditions of abiotic stress in plants, indicating a potential role in stress response mechanisms. plos.org Its presence in diverse organisms and its connection to central metabolic hubs like pyruvate and BCAA metabolism suggest that this compound may serve as a metabolic intermediate that integrates signals from amino acid and central carbon metabolism. Further research is needed to fully elucidate its specific functions as an intermediate in these larger networks. wikipedia.org

Connections to Glucosinolate Biosynthesis Pathways

Glucosinolates are a class of sulfur-containing secondary metabolites, characteristic of plants in the Brassicaceae family (e.g., broccoli, cabbage), that play a crucial role in plant defense. frontiersin.orgoup.comnih.gov The structural diversity of these compounds is largely determined by the side chain of a precursor amino acid, which often undergoes a series of chain-elongation cycles before the core glucosinolate structure is formed. portlandpress.comwustl.eduepa.gov

The biosynthesis of many aliphatic glucosinolates derived from methionine involves an iterative chain-elongation pathway that is analogous to leucine biosynthesis. oup.comportlandpress.com A key step in this iterative process is the condensation of a 2-oxo acid with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate synthase (MAM). portlandpress.comportlandpress.com This reaction produces a 2-alkylmalic acid derivative. portlandpress.com Specifically, intermediates like 2-(2'-Methylthio)ethylmalic acid, 2-(3'-Methylthio)propylmalic acid, and 2-(4'-Methylthio)butylmalic acid are formed as the methionine side chain is progressively lengthened. wikipathways.orggenome.jpkegg.jpkegg.jp Each cycle adds one methylene (B1212753) group to the amino acid side chain. portlandpress.com

The relationship between this compound and this pathway lies in this chain elongation mechanism. The enzymes involved, particularly MAM, are believed to have evolved from isopropylmalate synthase (IPMS), the enzyme responsible for a similar condensation step in the biosynthesis of the amino acid leucine. oup.comportlandpress.com The nomenclature reflects this, where this compound is a structural analogue of the intermediates in the glucosinolate pathway. For instance, 2-(3'-Methylthio)propylmalic acid is a key intermediate leading to the formation of dihomomethionine, a precursor for certain glucosinolates. kegg.jp

Relationship to Other Organic Acid Metabolism (e.g., Malic Acid, Succinic Acid)

The biosynthesis of this compound is intrinsically linked to central organic acid metabolism, particularly the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle. khanacademy.orgbevital.nowikipedia.org The TCA cycle is a fundamental metabolic hub that oxidizes acetyl-CoA to generate energy and provides precursors for the biosynthesis of amino acids and other molecules. bevital.nowikipedia.org Key intermediates of this cycle include malic acid and succinic acid. bevital.noencyclopedia.pub

The connection arises from the shared precursor, acetyl-CoA. The synthesis of this compound, like its analogues in the glucosinolate and leucine pathways, begins with the condensation of an alpha-keto acid with acetyl-CoA. nih.gov This acetyl-CoA is primarily derived from the breakdown of carbohydrates via glycolysis to pyruvate, which is then converted to acetyl-CoA. wikipedia.org This same pool of acetyl-CoA is what condenses with oxaloacetate to form citrate, initiating the TCA cycle. khanacademy.orgencyclopedia.pub

Therefore, the pathway leading to this compound directly competes with the TCA cycle for the crucial substrate acetyl-CoA. The metabolic flux, or the rate of flow of metabolites, between these competing pathways determines the relative production of compounds like this compound versus the energy and biosynthetic precursors generated by the TCA cycle. An active TCA cycle, for instance, would consume acetyl-CoA, potentially limiting its availability for alkylmalic acid synthesis. Conversely, if the entry of acetyl-CoA into the TCA cycle is restricted, it may be shunted towards alternative pathways, including the formation of this compound and related compounds.

Metabolic Regulation and Flux Analysis in Biological Systems

Transcriptional and Post-Translational Control of Related Enzymes

The enzymes responsible for synthesizing this compound analogues, such as isopropylmalate synthase (IPMS) and methylthioalkylmalate synthase (MAM), are subject to sophisticated regulatory mechanisms.

Post-Translational Control: A primary mode of rapid regulation is feedback inhibition. In many organisms, the enzyme IPMS, which catalyzes the first committed step in leucine biosynthesis, is allosterically inhibited by leucine, the end-product of the pathway. oup.com This ensures that the cell does not overproduce leucine when it is already abundant, thus conserving energy and resources. Given the evolutionary and functional similarity, it is highly probable that the synthases involved in producing this compound are regulated in a similar manner by downstream products.

Transcriptional Control: The expression of genes encoding these biosynthetic enzymes is also tightly regulated. In plants, the expression of MAM genes, which are crucial for glucosinolate diversity, is controlled by specific transcription factors. frontiersin.org For example, in Arabidopsis thaliana, the transcription factor SLIM1 (SULFUR LIMITATION 1) has been shown to regulate the expression of MAM1 and other genes involved in methionine chain elongation in response to sulfur availability. nih.govresearchgate.net This links the production of these sulfur-containing defense compounds directly to the nutritional status of the plant. Genetic studies in Arabidopsis have identified several key loci, such as GS-Elong, that control which types of glucosinolates are produced by regulating the expression of different chain-elongating enzymes. nih.gov This genetic control allows for rapid evolution and adaptation of plant chemical defenses. nih.gov

Dynamic Metabolic Engineering Strategies for Pathway Modulation

Metabolic engineering provides powerful tools to manipulate biosynthetic pathways for industrial or agricultural purposes. The goal is often to increase the production of a desired compound or to create novel compounds.

Strategies to modulate pathways involving alkylmalic acids often focus on altering the expression of key genes and redirecting metabolic flux. nih.gov For example, to increase the production of a specific glucosinolate, one might overexpress the relevant MAM synthase gene and the subsequent enzymes in the pathway. nih.gov It has been shown that introducing and altering the expression of cytochrome P450 genes (like CYP79s) and MAM genes in plants can create new glucosinolate profiles. nih.govacs.org

A common challenge is the presence of competing metabolic pathways. To enhance the flux towards a target compound like a chain-elongated glucosinolate, engineers might knock out or down-regulate genes in competing pathways. frontiersin.org For instance, reducing the flux towards leucine-derived side products was a key goal when engineering glucoraphanin (B191350) production in a heterologous plant host. frontiersin.org Another strategy involves improving the supply of precursors. Co-expression of a transporter protein to move intermediates across chloroplast membranes has been used to boost the production of dihomomethionine, a downstream product of the 2-alkylmalic acid pathway. frontiersin.org These dynamic strategies, which involve the targeted modification of gene expression and transport, are essential for optimizing the production of valuable metabolites derived from the this compound biosynthetic framework. nih.gov

Table of Mentioned Compounds

Enzymology and Reaction Mechanisms

Characterization of 2-Propylmalate Synthase (EC 2.3.3.6)

2-Propylmalate synthase, systematically named acetyl-CoA:2-oxobutanoate C-acetyltransferase (thioester-hydrolysing, carboxymethyl-forming), is the enzyme responsible for the synthesis of 2-propylmalic acid. It is also known by other names such as 2-ethylmalate synthase, propylmalate synthase, and propylmalic synthase. The enzyme catalyzes the condensation of acetyl-CoA with 2-oxobutanoate to form (R)-2-ethylmalate and Coenzyme A. Notably, this enzyme also acts on (R)-2-(n-propyl)-malate, indicating its relevance to this compound metabolism enzyme-database.org.

The catalytic activity of 2-propylmalate synthase and its close homolog, 2-isopropylmalate synthase, is dependent on the presence of specific metal ions. These enzymes typically require a divalent metal ion, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most effective for activity. Additionally, a monovalent cation, such as potassium (K⁺), has been shown to be an activator for some homologs wikipedia.org. The optimal pH for the activity of related synthases is generally in the alkaline range, around pH 8.5 uniprot.org.

Kinetic parameters for these enzymes have been determined for various substrates. For instance, the chloroplastic 2-isopropylmalate synthase 2 from Arabidopsis thaliana exhibits Michaelis-Menten kinetics with the following parameters:

| Substrate | Kₘ (μM) | kcat (s⁻¹) | Vₘₐₓ (μmol/min/g) |

| 2-oxoisovalerate | 279 | 2.3 | 2200 |

| Acetyl-CoA | 16 | 1.9 | 1800 |

Data for a homologous enzyme, 2-isopropylmalate synthase 2 from Arabidopsis thaliana. uniprot.org

These data from a closely related enzyme provide insight into the potential kinetic behavior of 2-propylmalate synthase.

2-Propylmalate synthase exhibits a high degree of stereochemical specificity. The reaction catalyzed by the enzyme, particularly in the context of its activity as 2-ethylmalate synthase, specifically produces the (R)-enantiomer of the product, (R)-2-ethylmalate. Given that the enzyme also acts on (R)-2-(n-propyl)-malate, it is inferred that the synthesis of this compound proceeds with a similar stereochemical control, yielding (R)-2-propylmalic acid enzyme-database.org. This stereospecificity is crucial for the proper functioning of subsequent enzymes in the metabolic pathway.

While 2-propylmalate synthase displays high stereospecificity, the extent of its substrate promiscuity, particularly concerning the acyl-CoA and α-keto acid substrates, is a subject of ongoing research. Studies on the homologous α-isopropylmalate synthase from Mycobacterium tuberculosis have revealed a very narrow substrate specificity for the acyl donor, being absolute for acetyl-CoA qmul.ac.uk. The enzyme cannot utilize acyl-CoA molecules with chains longer than two carbons. The specificity for the α-keto acid is also narrow, though some flexibility may exist.

Enzyme variants, or isozymes, of related synthases have been identified in various organisms. For example, the yeast Lachancea kluyveri possesses two paralogous genes encoding for α-isopropylmalate synthase isozymes, one localized in the mitochondria and the other in the cytosol enzyme-database.org. These isozymes, while having similar kinetic properties, may play different physiological roles. The existence of such variants suggests that different forms of 2-propylmalate synthase could exist in nature, potentially with altered substrate specificities or regulatory properties.

Related Dehydrogenase and Lyase Activities

The metabolic pathway involving this compound likely includes subsequent reactions catalyzed by dehydrogenases and lyases. These enzymes are responsible for the further transformation of this compound.

A relevant example of a related dehydrogenase is 3-isopropylmalate dehydrogenase (EC 1.1.1.85), an NAD⁺-dependent enzyme that catalyzes the oxidative decarboxylation of 3-isopropyl-L-malate to 4-methyl-2-oxovalerate in the leucine (B10760876) biosynthesis pathway nih.gov. This enzyme has been shown to have a broad specificity towards other 3-alkylmalates, suggesting that a similar dehydrogenase could act on a derivative of this compound qmul.ac.uk.

In the context of lyase activity, 3-isopropylmalate dehydratase (EC 4.2.1.33), also known as isopropylmalate isomerase, is a key enzyme in leucine biosynthesis that catalyzes the interconversion of 2-isopropylmalate and 3-isopropylmalate via a 2-isopropylmaleate intermediate wikipedia.org. This hydro-lyase contains an iron-sulfur cluster and is essential for creating the correct isomer for the subsequent dehydrogenase-catalyzed step. Another related lyase is citramalate lyase (EC 4.1.3.22), which cleaves (2S)-2-hydroxy-2-methylbutanedioate into acetate (B1210297) and pyruvate (B1213749) qmul.ac.ukias.ac.in. The mechanisms of these enzymes suggest that a specific lyase could be responsible for the cleavage or isomerization of this compound in its metabolic pathway.

Structural Biology of Associated Enzymes

The three-dimensional structures of enzymes provide invaluable insights into their catalytic mechanisms and substrate specificity. While the crystal structure of 2-propylmalate synthase itself is not yet available, the structure of its close homolog, α-isopropylmalate synthase (LeuA) from Mycobacterium tuberculosis, has been determined at 2.0 Å resolution wikipedia.org.

This structure reveals a domain-swapped dimer, with each monomer consisting of three main domains:

An (α/β)₈ TIM barrel catalytic domain.

A helical linker domain.

A regulatory domain with a novel fold, which serves as the binding site for the feedback inhibitor leucine wikipedia.org.

Biological Occurrence and Physiological Significance

Occurrence in Plant Metabolomes

Presence in Halophyte Grass Species (Puccinellia tenuiflora)

Metabolomic studies on the perennial halophyte grass Puccinellia tenuiflora have identified 2-Propylmalic acid as a component of its metabolic profile, particularly in response to environmental pressures. mdpi.com This grass, known for its remarkable tolerance to saline and alkaline soils, modulates its metabolite concentrations to adapt to stress. mdpi.commdpi.com

Contributions to Fruit Metabolite Profiles (Citrus maxima, Cherry)

This compound has been identified as a constituent in the metabolite profile of pummelo (Citrus maxima). In a study comparing the primary metabolites of 'Shatian Yu' pomelos from different origins, this compound was one of the organic acids that was significantly upregulated in fruit from the CS origin.

While the metabolomes of various cherry species (Prunus spp.) have been studied, identifying major organic acids such as malic acid, quinic acid, and citric acid, the presence of this compound has not been documented in the available research. nih.gov

Response to Environmental Stressors (e.g., Salinity Stress)

The concentration of this compound in Puccinellia tenuiflora changes significantly in response to long-term salinity stress (LSS). mdpi.com In a study where the grass was subjected to 300 mM NaCl for two years, the relative concentration of this compound was observed to decrease substantially. mdpi.com This reduction was part of a broader metabolic shift where the concentrations of many organic acids, considered "hub" metabolites, were lowered in both the leaves and roots of the stressed plants. mdpi.com

The specific changes in this compound levels under LSS are detailed in the table below.

| Plant Tissue | Fold Change in Concentration (Stress vs. Control) | Reference |

|---|---|---|

| Leaves | 0.41 | mdpi.com |

| Roots | 0.43 | mdpi.com |

This response suggests that the regulation of this compound, which is involved in pyruvate (B1213749) metabolism, is part of the plant's complex strategy to adapt and survive under high salinity conditions. mdpi.com

Role in Microbial Metabolism and Fermentation Processes

Production by Specific Microbial Strains

This compound is recognized as a metabolite produced by the yeast Saccharomyces cerevisiae. ebi.ac.ukbiodeep.cn This yeast is a central organism in many fermentation processes and its metabolic pathways are extensively studied. nih.gov The presence of this compound is noted in databases cataloging the metabolites associated with S. cerevisiae. ebi.ac.ukbiodeep.cn While related compounds such as alpha-isopropylmalic acid are known intermediates in the leucine (B10760876) biosynthesis pathway in yeasts like Yarrowia lipolytica and Saccharomyces cerevisiae, this compound is specifically listed as a metabolite found in or produced by S. cerevisiae. biodeep.cngoogle.com

Metabolic Interactions in Microbial Communities

Currently, there is no specific information available from research findings that details the role of this compound in metabolic interactions within microbial communities. While it is known that organic acids can be exchanged between different microbial species in a community (a process known as cross-feeding), the specific function or exchange of this compound in these complex systems has not been documented. frontiersin.orgfrontiersin.org

Detection in Other Biological Matrices (e.g., Fungi, Truffles)

The presence of this compound and its isomers has been identified in various fungal species, including commercially important and gourmet varieties like truffles. These findings are primarily the result of advanced metabolomic profiling techniques that enable the detection and identification of a wide array of small molecules in complex biological samples.

Detailed Research Findings

Recent research has expanded the known occurrences of malic acid derivatives to include several types of fungi. While the user's query specified this compound, much of the available detailed research focuses on its isomer, 2-isopropylmalic acid.

A significant study utilizing untargeted ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) led to the first-time detection of 2-isopropylmalic acid in the highly prized Italian white truffle (Tuber magnatum Pico). researchgate.net This untargeted metabolomics approach allowed for the annotation of 412 compounds, with 2-isopropylmalic acid being one of four molecules highlighted for targeted analysis due to its novel identification in truffles. researchgate.net

Furthermore, metabolomic databases have cataloged the presence of 2-isopropylmalic acid in a variety of other edible fungi. These include:

Cloud ear fungus (Auricularia polytricha) hmdb.ca

Maitake (Grifola frondosa) hmdb.ca

Chanterelle (Cantharellus cibarius) hmdb.ca

Morel (Morchella esculenta) hmdb.ca

Shiitake (Lentinula edodes) hmdb.ca

Oyster mushroom (Pleurotus ostreatus) hmdb.ca

Common mushroom (Agaricus bisporus) hmdb.ca

Enokitake (Flammulina velutipes) hmdb.ca

Jew's ear (Auricularia auricula-judae) hmdb.ca

The detection of these compounds is often accomplished through sophisticated analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which are capable of separating and identifying metabolites within complex biological matrices. creative-proteomics.com

Below is a data table summarizing the detection of this compound and its isomer in various fungal and truffle species based on available research findings.

Table 1: Detection of this compound and Isomers in Fungi and Truffles

| Species | Common Name | Compound Detected | Analytical Method |

|---|---|---|---|

| Tuber magnatum Pico | Italian White Truffle | 2-Isopropylmalic acid | UHPLC-ESI-QTOF-MS researchgate.net |

| Auricularia polytricha | Cloud ear fungus | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Grifola frondosa | Maitake | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Cantharellus cibarius | Chanterelle | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Morchella esculenta | Morel | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Lentinula edodes | Shiitake | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Pleurotus ostreatus | Oyster mushroom | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Agaricus bisporus | Common mushroom | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Flammulina velutipes | Enokitake | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

| Auricularia auricula-judae | Jew's ear | 2-Isopropylmalic acid | Metabolomic Analysis hmdb.ca |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Detection

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a polar, dicarboxylic acid like 2-propylmalic acid, several specific chromatographic approaches are utilized to achieve effective separation and sensitive detection.

Liquid chromatography (LC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Various LC modes can be employed, each offering unique selectivity based on different chemical principles.

Reversed-phase chromatography (RPC) separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. wikipedia.orgltbiotech.ltphenomenex.com Standard C18 columns, however, often provide limited retention for highly polar compounds like this compound. lcms.czprotocols.io To overcome this, several strategies are employed:

Acidified Mobile Phases: The addition of an acid (e.g., formic acid, phosphoric acid) to the aqueous mobile phase suppresses the ionization of the carboxylic acid groups. biotage.com This protonation increases the compound's hydrophobicity, leading to greater retention on the reversed-phase column. biotage.com

Polar-Embedded Columns: These columns incorporate polar functional groups within the non-polar stationary phase (e.g., amide, carbamate). This modification allows for alternative interactions, such as hydrogen bonding, which improves the retention of polar analytes like organic acids even with highly aqueous mobile phases. protocols.io

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., tetra-n-butylammonium salts for anions) to the mobile phase. nih.gov The reagent forms a neutral, more hydrophobic ion pair with the charged analyte, significantly increasing its retention on the RPC column. nih.gov This approach has been successfully used for the analysis of various di- and tricarboxylic acids. nih.gov

Pre-column Derivatization: The analyte can be chemically modified before injection to attach a hydrophobic group, thereby increasing its retention. For instance, dicarboxylic acids have been derivatized with 2-nitrophenylhydrazine (B1229437) to form monohydrazides, which are more amenable to RPC separation. nih.gov

Table 1: Exemplary Conditions for Reversed-Phase Chromatography of Organic Acids

| Parameter | Condition | Purpose/Comment | Source |

| Column | Polar-embedded or end-capped C18, RP-Amide | Designed to prevent phase collapse in highly aqueous mobile phases and enhance polar analyte retention. | protocols.io |

| Mobile Phase A | Water with acid modifier (e.g., 0.1% Formic Acid) | Suppresses ionization of carboxylic acids to increase hydrophobicity and retention. | biotage.comsigmaaldrich.com |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Organic modifier used to elute analytes by decreasing mobile phase polarity. | wikipedia.org |

| Detection | UV (at ~210 nm), Mass Spectrometry (MS) | UV detection is common for carboxyl groups; MS provides higher selectivity and structural information. | sigmaaldrich.com |

| Additives | Ion-Pair Reagents (e.g., Tetra-n-butylammonium bromide) | Used in ion-pair chromatography to increase retention of ionic analytes. | nih.gov |

Ion exclusion chromatography (IEC) is a highly effective and widely used technique for the separation of weak organic acids from strong inorganic acids and other sample matrix components. shimadzu.comphenomenex.com The fundamental principle involves a stationary phase, typically a sulfonated polystyrene-divinylbenzene resin in the hydrogen (H+) form, which carries a fixed negative charge. shimadzu.comdiduco.com

The separation mechanism relies on Donnan exclusion. Highly ionized strong acids are repelled by the negatively charged stationary phase and are therefore excluded from the pores of the resin, causing them to elute quickly in the void volume. gcms.cz In contrast, weakly ionized acids like this compound exist primarily in their non-ionized form in the acidic mobile phase. shimadzu.com This allows them to partition into the resin pores and be retained via mechanisms including hydrogen bonding and van der Waals forces, leading to their separation. phenomenex.comresearchgate.net The mobile phase is typically a dilute strong acid, such as sulfuric acid or heptafluorobutyric acid. diduco.comgcms.cz

Table 2: Typical Parameters for Ion Exclusion Chromatography of Organic Acids

| Parameter | Condition | Purpose/Comment | Source |

| Column | Sulfonated Polystyrene-Divinylbenzene (H+ form) | Stationary phase that excludes strong anions and retains weak acids. | diduco.comlcms.cz |

| Mobile Phase | Dilute Sulfuric Acid (e.g., 0.005 N) or other mineral/perfluoro-carboxylic acids | Maintains analytes in a less ionized state to permit retention. | shimadzu.comgcms.cz |

| Flow Rate | 0.4 - 1.0 mL/min | Typical analytical flow rates. | diduco.com |

| Temperature | 30 - 60 °C | Temperature can be optimized to improve peak shape and resolution. | researchgate.net |

| Detector | UV (210 nm), Conductivity (with suppression), MS | Conductivity detection is common but often requires a suppressor to reduce background from the eluent. | shimadzu.comlcms.cz |

Ion exchange chromatography (IEX) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. libretexts.orglcms.cz For the analysis of this compound, which is an anion in neutral or basic solutions, anion-exchange chromatography is the appropriate mode. shimadzu.com

In anion-exchange chromatography, the stationary phase contains covalently bound, positively charged functional groups (e.g., quaternary ammonium (B1175870) groups). researchgate.net When a sample is introduced, negatively charged analytes like the carboxylate form of this compound bind to the stationary phase, displacing the counter-ions of the mobile phase. libretexts.org Separation is achieved by eluting the bound analytes, typically by increasing the ionic strength (salt concentration) of the mobile phase or by changing its pH. An increasing salt gradient introduces a high concentration of competing anions (e.g., Cl⁻, OH⁻) that displace the analytes from the stationary phase, with weakly bound analytes eluting first. researchgate.net This technique is particularly effective for separating mixtures of mono-, di-, and tricarboxylic acids. nih.govoup.com

Table 3: Common Parameters for Anion-Exchange Chromatography of Dicarboxylic Acids

| Parameter | Condition | Purpose/Comment | Source |

| Stationary Phase | Strong Anion Exchanger (SAX) with quaternary ammonium functional groups on a polymer support (e.g., PS-DVB). | Provides a positively charged surface for binding anionic analytes like dicarboxylic acids. | researchgate.net |

| Mobile Phase | Aqueous buffer (e.g., NaOH, Na₂CO₃/NaHCO₃) | Controls pH and provides counter-ions for elution. | shimadzu.comresearchgate.net |

| Elution Mode | Gradient elution with increasing salt concentration (e.g., NaCl or NaOH gradient). | Displaces bound analytes from the column based on charge strength. | researchgate.net |

| Detection | Suppressed Conductivity, Mass Spectrometry (MS) | Suppressed conductivity is the standard for ion chromatography; MS offers higher specificity. | lcms.cz |

Mixed-mode liquid chromatography (MMLC) utilizes stationary phases that are engineered to provide multiple, distinct retention mechanisms simultaneously on a single column. cytivalifesciences.comchromatographyonline.com This approach is particularly powerful for analyzing complex mixtures containing compounds with diverse polarities and charges, such as organic acids. waters.comlcms.cz

For an analyte like this compound, a common mixed-mode column combines reversed-phase and anion-exchange functionalities. thermofisher.com Such columns typically have a hydrophobic backbone (like C18) embedded or co-bonded with positively charged ion-exchange groups. waters.comthermofisher.com This dual nature allows for retention via both hydrophobic interactions and electrostatic attractions. The selectivity can be finely tuned by adjusting the mobile phase parameters, such as the organic solvent content, pH, and ionic strength (buffer concentration). chromatographytoday.com This flexibility often results in superior retention and resolution for polar ionic compounds compared to single-mode techniques, and it can eliminate the need for ion-pairing reagents, making it more compatible with mass spectrometry. waters.comthermofisher.com

Table 4: General Conditions for Mixed-Mode LC of Polar and Ionic Analytes

| Parameter | Condition | Purpose/Comment | Source |

| Column | C18 with embedded anion-exchange groups (e.g., Atlantis PREMIER BEH C18 AX). | Provides both hydrophobic and anion-exchange retention mechanisms. | waters.comlcms.cz |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium Formate, Ammonium Acetate) with acid/base modifier. | Controls ionic strength and pH to modulate both retention mechanisms. | mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | Adjusts the reversed-phase retention. | mdpi.com |

| Elution Mode | Gradient elution (adjusting both organic content and ionic strength). | Provides comprehensive elution of analytes with varying properties. | chromatographytoday.com |

| Detection | Mass Spectrometry (MS), Charged Aerosol Detector (CAD), UV | MS is ideal due to the volatility of common MMLC buffers. CAD is a universal detector for non-volatile analytes. | waters.comthermofisher.com |

Gas chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net However, dicarboxylic acids like this compound are non-volatile and polar, making them unsuitable for direct GC analysis. restek.comlmaleidykla.lt Therefore, a critical prerequisite for GC analysis is a derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.net This process typically targets the active hydrogens on the carboxylic acid and hydroxyl groups. restek.com

Common derivatization strategies include:

Silylation: This is one of the most common methods, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to create TMS esters and ethers. restek.comshimadzu.com A study on plasma metabolomics successfully used a two-step derivatization involving methoxyamination followed by silylation with MSTFA to analyze 2-isopropylmalic acid, a structurally similar compound, by GC-MS. shimadzu.com

Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters (e.g., methyl, ethyl, or butyl esters), which are significantly more volatile. researchgate.net

After derivatization, the sample is injected into the GC system, where it is vaporized and separated on a capillary column before being detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netshimadzu.com

Table 5: Derivatization and GC Conditions for Organic Acid Analysis

| Parameter | Condition | Purpose/Comment | Source |

| Derivatization Reagent | Silylation: BSTFA or MSTFA (+TMCS) | Converts -COOH and -OH groups to volatile TMS esters/ethers. A widely used and effective method. | restek.comshimadzu.com |

| Reaction Conditions | Incubation at elevated temperature (e.g., 60-70 °C) | To ensure the derivatization reaction goes to completion. | restek.com |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, FFAP) | Provides good separation for the derivatized analytes. | shimadzu.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. | shimadzu.com |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | MS provides definitive identification based on mass spectra and fragmentation patterns. FID is a robust universal detector for organic compounds. | shimadzu.comshimadzu.com |

Optimization of Chromatographic Conditions for this compound Resolution

Achieving optimal separation of this compound from other structurally similar compounds and matrix components is paramount for accurate analysis. This is typically accomplished through the careful optimization of chromatographic conditions in both gas chromatography (GC) and liquid chromatography (LC).

Key parameters that are often adjusted include the choice of the stationary phase (column), the mobile phase composition and gradient, flow rate, and column temperature. scielo.brnih.gov For instance, in reverse-phase liquid chromatography (RP-LC), the polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with acid modifiers, is critical. scielo.brlcms.cz A gradient elution, where the mobile phase composition is changed over time, is frequently employed to effectively separate early-eluting polar compounds from later-eluting nonpolar compounds within a single analytical run. libretexts.org

The pH of the mobile phase also plays a significant role, especially for acidic compounds like this compound, as it influences the ionization state and, consequently, the retention behavior of the analyte. lcms.cz Design of Experiment (DoE) approaches, such as Central Composite Design (CCD) and Box-Behnken design, can be systematically used to explore the effects of multiple variables and their interactions to identify the most robust and efficient separation conditions. scielo.brnih.gov

For GC analysis, temperature programming is a key optimization parameter. The initial column temperature is set to resolve early-eluting compounds, and then the temperature is increased to elute less volatile compounds like derivatized this compound in a reasonable time. libretexts.org

Mass Spectrometric (MS) Quantification and Identification

Mass spectrometry is an indispensable tool for the sensitive and selective detection and quantification of this compound.

LC-MS and GC-MS Based Methods

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound. nus.edu.sgunina.it LC-MS is particularly well-suited for analyzing polar and thermally labile compounds like this compound without the need for derivatization. organomation.com The combination of LC's separation power with the mass analyzer's specificity allows for the confident identification and quantification of the compound even in complex mixtures. sigmaaldrich.com

GC-MS, on the other hand, typically requires a derivatization step to increase the volatility and thermal stability of this compound. unina.itshimadzu.com This process, often involving silylation, converts the polar carboxylic acid groups into less polar esters. shimadzu.com While requiring an extra sample preparation step, GC-MS can offer excellent chromatographic resolution and established fragmentation libraries for compound identification. shimadzu.comhmdb.ca

Untargeted and Targeted Metabolomics Profiling

Metabolomics studies, which aim to comprehensively analyze the small-molecule metabolites in a biological system, can be broadly categorized as untargeted or targeted. sigmaaldrich.com

Untargeted metabolomics seeks to measure as many metabolites as possible in a sample to provide a broad overview of the metabolic state. sigmaaldrich.commdpi.com This approach has been used to identify this compound as one of many compounds that are altered in response to stimuli, such as drought stress in licorice. researchgate.net Untargeted approaches are valuable for discovering novel biomarkers and understanding global metabolic changes. core.ac.uk

Targeted metabolomics , in contrast, focuses on the precise and quantitative analysis of a specific, predefined set of metabolites, including this compound. sigmaaldrich.com This approach offers higher sensitivity, and accuracy for the selected analytes. sigmaaldrich.com For example, a targeted analysis was used to confirm and quantify 2-isopropylmalic acid, a structurally similar compound, in Italian white truffles after its initial discovery through an untargeted approach. researchgate.net

High-Resolution Mass Spectrometry (e.g., UHPLC-QTOF-MS)

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), provide highly accurate mass measurements. researchgate.netwaters.com This capability is crucial for determining the elemental composition of an unknown compound and for distinguishing between molecules with very similar masses (isobars). waters.com The high mass accuracy, often in the low parts-per-million (ppm) range, significantly increases the confidence in the identification of this compound. waters.compg.edu.pl UHPLC-QTOF-MS has been successfully employed in the untargeted profiling of metabolites in various plant extracts, leading to the identification of compounds like n-propylmalic acid. mdpi.com

Chemical Isotope Labeling LC-MS Strategies

Chemical isotope labeling is a powerful strategy used in LC-MS to improve the accuracy and precision of quantification. meliomics.comresearchgate.net This technique involves derivatizing the analyte of interest, such as this compound, with a reagent that exists in two forms: a "light" version and a "heavy" version containing stable isotopes (e.g., ¹³C or ²H). meliomics.comresearchgate.net

By labeling the sample with the light reagent and a standard or pooled reference sample with the heavy reagent, the two can be mixed and analyzed together in a single LC-MS run. meliomics.com The chemically identical analytes co-elute, and the ratio of the peak intensities of the light and heavy forms allows for accurate relative quantification, effectively correcting for variations in sample preparation and instrument response. researchgate.netmdpi.com This approach has been shown to enhance the detectability of low-molecular-weight metabolites and is valuable in both targeted and untargeted metabolomics. meliomics.com

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, urine, or plant tissues presents significant challenges due to the presence of interfering substances like proteins, lipids, and salts. organomation.comchromatographytoday.com Therefore, effective sample preparation is a critical step to ensure reliable and accurate results.

Common sample preparation techniques include:

Protein Precipitation: This method uses organic solvents (e.g., acetonitrile, methanol) or acids to denature and precipitate proteins, which are then removed by centrifugation. chromatographytoday.compsu.edu

Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquid phases. psu.edu The choice of solvents is crucial for selectively extracting the compound of interest. psu.edu

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to retain the analyte of interest while interfering compounds are washed away. chromatographytoday.com This technique can provide a high degree of sample cleanup and concentration. chromatographytoday.com

For GC-MS analysis, derivatization is essential to make this compound sufficiently volatile and thermally stable. sigmaaldrich.com The most common method is silylation , which involves reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) esters. shimadzu.comrestek.comsigmaaldrich.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.comsigmaaldrich.com

| Method | Description | Application for this compound | References |

| Protein Precipitation | Removal of proteins from biological fluids using solvents or acids. | Pre-treatment of plasma or serum samples before LC-MS or GC-MS analysis. | chromatographytoday.compsu.edu |

| Liquid-Liquid Extraction (LLE) | Separation based on differential partitioning between two immiscible liquids. | Extraction of this compound from aqueous matrices into an organic solvent. | psu.edu |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent for cleanup and concentration. | Purification of this compound from complex sample extracts. | chromatographytoday.com |

| Silylation (for GC-MS) | Conversion of polar functional groups to volatile silyl (B83357) esters. | Derivatization of this compound to enable GC-MS analysis. | shimadzu.comsigmaaldrich.comrestek.com |

Data Processing and Chemometric Analysis in Metabolomics Studies

In metabolomics, the analysis of the compound this compound is deeply embedded within complex datasets generated from analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The raw data from these instruments consist of a multitude of signals from which specific metabolite features must be accurately extracted and quantified. This necessitates a sophisticated workflow of data processing and chemometric analysis to transform raw data into biologically meaningful insights. researchgate.netmdpi.com

The initial phase of data processing involves several critical steps. Raw spectral data undergoes noise filtering, baseline correction, and peak detection to identify signals corresponding to distinct chemical entities. researchgate.net These detected peaks are then quantified by integrating the area under their curves, which is proportional to the metabolite's relative abundance. mdpi.com To ensure comparability across different samples, which may have variations from the analytical process, the data is normalized. researchgate.net A crucial step is peak alignment, which corrects for shifts in retention time across different runs, ensuring that the same metabolite is compared across all samples. researchgate.net Furthermore, data cleansing procedures are applied; for instance, some methodologies employ an "80% rule," where a metabolite is only kept for statistical analysis if it is detected in at least 80% of the samples within any single experimental group, thus filtering out less consistently detected compounds. tmiclinode.com

Once a clean and processed data matrix is generated, chemometric and multivariate statistical methods are employed to discern patterns and identify significant metabolites like this compound. researchgate.netnus.edu.sg Chemometrics applies mathematical and statistical methods to extract valuable chemical information from complex datasets. mdpi.com

A primary tool in this context is Principal Component Analysis (PCA), an unsupervised pattern recognition method that provides an overview of the metabolic differences between sample groups and highlights the variability within them. mdpi.comcore.ac.uk PCA reduces the dimensionality of the data, creating score plots that visually cluster samples based on their metabolic profiles and loading plots that show which metabolites contribute most to the observed separation. core.ac.uk

Detailed Research Findings

Research on the effects of environmental stress on plants has successfully utilized these methodologies to identify the role of this compound. In a metabolomic study on the leaves of Malus sieversii (wild apple) seedlings under freezing stress, researchers used PCA to analyze the metabolic changes over time. The PCA score plot clearly distinguished the control group (CK) from the groups subjected to freezing stress (T12h, T36h) and subsequent recovery (HF24h), indicating significant metabolic alterations induced by the low temperatures. mdpi.com In this study, this compound was identified as one of the organic acids that accumulated significantly under these low-temperature conditions, suggesting its involvement in the plant's response to freezing stress. mdpi.com

Table 1: Differential Accumulation of this compound in Malus sieversii Under Freezing Stress This interactive table summarizes the findings where this compound was identified as a key differential metabolite in response to cold stress.

| Study Subject | Experimental Condition | Chemometric Method | Key Finding for this compound | Source |

| Malus sieversii (Ledeb.) M.Roem. | Freezing Stress (0°C for 12h and 36h) | Principal Component Analysis (PCA) | Identified as a significantly accumulated organic acid under low-temperature stress. | mdpi.com |

Similarly, in a study investigating the quality characteristics of Citrus maxima 'Shatian Yu' pomelos from different geographical origins, metabolomics coupled with chemometric analysis was employed. The analysis aimed to identify metabolites that could serve as markers for a specific origin (CS) compared to a reference origin (GL). mdpi.comnih.gov The data processing for this study involved integrating and correcting the peak areas from mass spectrometry data acquired using multiple reaction monitoring (MRM), a targeted approach for metabolite quantification. mdpi.comnih.gov The results revealed that this compound was one of two organic acids that were significantly upregulated in the pomelos from the CS origin. mdpi.comnih.gov This finding highlights the sensitivity of these analytical methods in detecting subtle metabolic variations linked to geographical factors and suggests this compound as a potential biomarker for the fruit's origin. mdpi.com

Table 2: Upregulation of this compound in Citrus maxima Based on Origin This interactive table presents research findings on the differential expression of this compound in citrus fruit from different geographical locations.

| Study Subject | Comparison Groups | Data Analysis Method | Key Finding for this compound | Source |

| Citrus maxima 'Shatian Yu' | Changshan (CS) origin vs. Guanxi (GL) origin | Multiple Reaction Monitoring (MRM) quantification | Significantly upregulated in the CS origin compared to the GL origin. | mdpi.comnih.gov |

These examples demonstrate the power of combining advanced analytical separations with robust data processing and chemometric analysis. Such approaches are essential for isolating and identifying specific compounds like this compound from a complex metabolic background and contextualizing their biological significance.

Academic Synthesis and Chemical Derivatization

Laboratory-Scale Synthesis Routes for 2-Propylmalic Acid and its Analogues

The synthesis of this compound and its structural relatives, known as 2-alkylmalic acids, is crucial for studying their biological roles and for use as analytical standards. Both biological and chemical methods have been developed to produce these compounds, each offering distinct advantages in terms of stereochemical control and scalability.

Enzymatic synthesis provides a powerful route to stereospecifically pure 2-alkylmalic acids. Nature utilizes such pathways, for instance, in the biosynthesis of leucine (B10760876), where 2-isopropylmalic acid is a key intermediate. acs.orgactachemscand.org This biosynthetic pathway serves as a model for laboratory-scale enzymatic synthesis.

Research has identified that specific enzymes, such as 2-isopropylmalate synthase, catalyze the condensation of an α-keto acid with acetyl-CoA. In the case of leucine biosynthesis, extracts from microorganisms like Neurospora crassa and Salmonella typhimurium have been shown to form 2-isopropylmalic acid from α-ketoisovalerate and acetyl-CoA. acs.org This enzymatic approach is highly stereospecific, yielding a single enantiomer of the product, which is critical for biological studies. For example, the natural form of 2-isopropylmalic acid isolated from microbial sources was determined to possess the R-configuration. actachemscand.org

By analogy, the enzymatic synthesis of this compound would involve the selection or engineering of a suitable synthase enzyme capable of accepting α-ketovalerate as a substrate. The general reaction scheme is as follows:

α-ketovalerate + Acetyl-CoA --[Alkylmalate Synthase]--> (2R)-2-Propylmalic acid + CoA

This method's primary advantage is the high degree of stereochemical control, which is difficult to achieve through conventional chemical synthesis.

Chemical synthesis offers a versatile alternative for producing this compound and its analogues, often allowing for larger-scale production. A common strategy involves the reaction of an appropriate precursor with a cyanide source, followed by hydrolysis.

One documented synthesis for the analogue 2-isopropylmalic acid starts from ethyl isobutyrylacetate. acs.org This precursor is reacted with sodium cyanide (NaCN) and sodium bisulfite (NaHSO₃) to form a cyanohydrin intermediate. Subsequent acid hydrolysis of the cyanohydrin and the ester group yields the final 2-isopropylmalic acid product. acs.org

A similar pathway can be envisioned for this compound, starting with ethyl 2-butyrylacetate.

Table 1: Exemplary Chemical Synthesis Route for a 2-Alkylmalic Acid Analogue

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |

| 1 | Ethyl isobutyrylacetate | NaCN, NaHSO₃ | Ethyl isobutyrylacetate cyanohydrin | Formation of a cyanohydrin at the keto group |

| 2 | Ethyl isobutyrylacetate cyanohydrin | Acid (e.g., HCl) | 2-Isopropylmalic acid | Hydrolysis of the nitrile and ester groups to carboxylic acids |

Asymmetric synthesis techniques can be employed to produce enantiomerically enriched products. actachemscand.org One approach uses a chiral auxiliary, such as (-)-menthyl acetate (B1210297), which is first converted to its lithium enolate. This chiral enolate then reacts with an electrophile like ethyl chloropyruvate. The resulting product, after several steps including hydrolysis, yields an enantiomerically enriched 2-alkylmalic acid. actachemscand.org Such methods, while often multi-step, provide access to specific stereoisomers for advanced research applications. actachemscand.orgnih.gov

Derivatization for Analytical Characterization

Due to their polarity and low volatility, carboxylic acids like this compound are often unsuitable for direct analysis by gas chromatography (GC). colostate.edugcms.cz Chemical derivatization is a necessary step to convert these polar molecules into more volatile and thermally stable forms, improving their chromatographic behavior and detection sensitivity. colostate.edujfda-online.comresearchgate.net The most common derivatization methods for carboxylic acids are silylation and alkylation (esterification). libretexts.org

Silylation: This is one of the most widely used techniques, where an active hydrogen in the carboxylic acid and alcohol groups is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.czlibretexts.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov The resulting TMS derivatives are significantly more volatile and less polar, leading to sharper, more symmetrical peaks in GC-MS analysis. colostate.edu

Alkylation/Esterification: This method converts carboxylic acids into their corresponding esters, which are more volatile. libretexts.org For example, methyl esters are commonly prepared. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or using specific alkylating agents. libretexts.org This process effectively masks the polar carboxyl group, enhancing the compound's suitability for GC analysis. colostate.edu

Derivatization not only improves volatility but can also be used to introduce specific chemical groups that enhance detection by certain detectors or produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation. jfda-online.comnih.gov

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent Class | Common Reagents | Target Functional Groups | Properties of Derivative |

| Silylation | Silylating Agents | MSTFA, BSTFA, TMCS | Carboxyl (-COOH), Hydroxyl (-OH) | Increased volatility and thermal stability |

| Alkylation | Esterification Agents | Methanol (B129727)/HCl, Diazomethane | Carboxyl (-COOH) | Increased volatility, less polar |

| Acylation | Acylating Agents | Anhydrides (e.g., PFPΑ) | Hydroxyl (-OH), Amino (-NH₂) | Increased volatility, enhanced detection (ECD) |

Abbreviations: MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide); BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide); TMCS (Trimethylchlorosilane); PFPA (Pentafluoropropionic anhydride); ECD (Electron Capture Detector).

Development of Labeled Standards for Metabolic Tracing Studies

Metabolic tracing, or flux analysis, utilizes stable isotope-labeled compounds to track the fate of molecules through biochemical pathways. nih.govambic.org The development of labeled standards, such as ¹³C- or ²H-labeled this compound, is essential for these studies. thermofisher.comamerigoscientific.com These standards serve as internal references in quantitative mass spectrometry, allowing for accurate measurement of the endogenous compound in complex biological samples like plasma or tissue extracts. isolife.nl

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative metabolomics. thermofisher.com It allows for the correction of variations that can occur during sample preparation, extraction, and analysis, including matrix effects in mass spectrometry. amerigoscientific.comisolife.nl The ideal labeled standard is uniformly labeled with a stable isotope (e.g., all carbon atoms are ¹³C), which provides a significant mass shift from the unlabeled analyte, preventing spectral overlap. thermofisher.com

The synthesis of a labeled standard like ¹³C-2-propylmalic acid would typically follow a chemical synthesis route similar to that for the unlabeled compound, but starting with ¹³C-labeled precursors. For instance, the synthesis could begin with a commercially available, uniformly ¹³C-labeled starting material, which is then carried through the reaction sequence to produce the final labeled product.

Once synthesized and purified, these labeled standards are added in precise amounts to biological samples at the beginning of the extraction process. amerigoscientific.com By comparing the mass spectrometer signal of the known amount of the labeled internal standard to the signal of the naturally occurring (unlabeled) analyte, researchers can accurately quantify the concentration of this compound. nih.govbiorxiv.org This technique is fundamental to understanding metabolic dynamics, identifying pathway bottlenecks, and assessing the impact of disease or therapeutic interventions on cellular metabolism. ambic.orgeurisotop.com

Structural and Stereochemical Investigations

Chirality and Enantiomeric Forms (e.g., (R)-2-(n-Propyl)-malate)

The central carbon atom (C2) of 2-propylmalic acid is bonded to four different groups: a hydroxyl group (-OH), a propyl group (-CH₂CH₂CH₃), and two distinct carboxylic acid-containing arms (-COOH and -CH₂COOH). This structural arrangement makes the C2 carbon a chiral center, meaning the molecule is not superimposable on its mirror image. As a result, this compound exists as a pair of enantiomers, which are stereoisomers that are mirror images of each other. masterorganicchemistry.com

These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration of either (R) or (S) to the chiral center. libretexts.org The two enantiomeric forms of this compound are therefore (R)-2-propylmalic acid and (S)-2-propylmalic acid. nih.gov While the physical properties of enantiomers, such as melting point and boiling point, are identical, they rotate plane-polarized light in equal but opposite directions and can exhibit different biological activities.

| Enantiomer | Full IUPAC Name | Synonym | InChIKey |

|---|---|---|---|

| (S) | (2S)-2-hydroxy-2-propylbutanedioic acid | (S)-(+)-2-Isopropylmalic acid | BITYXLXUCSKTJS-ZETCQYMHSA-N |

| (R) | (2R)-2-hydroxy-2-propylbutanedioic acid | (R)-2-(n-Propyl)-malate | BITYXLXUCSKTJS-RIZZDCBBSA-N |

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, rotation can occur around several carbon-carbon single bonds, primarily the C2-C3 bond and the bonds within the n-propyl group. These rotations give rise to various conformers, each with a distinct energy level. organicchemistrytutor.com

The stability of these conformers is influenced by factors such as:

Torsional Strain : Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations, where atoms and groups are maximally separated, are generally more stable. scribd.com

Steric Hindrance : Repulsive interactions that occur when bulky groups are forced into close proximity. In this compound, the propyl group and the two carboxylic acid moieties are the bulkiest substituents, and their relative positions significantly impact conformational stability.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound would model the interactions between its atoms according to a defined force field, allowing researchers to observe conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. researchgate.netlabxing.com Such studies can identify the most stable, low-energy conformations and the energy barriers between different conformers, providing a dynamic picture of the molecule's behavior in a solution. researchgate.net

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for determining the structure of chemical compounds. The primary methods for elucidating the structure of this compound include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300-2500 | Very Broad |

| O-H (Alcohol) | Stretch | 3500-3200 | Broad |

| C-H (Alkyl) | Stretch | 3000-2850 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretch | 1760-1690 | Strong, Sharp |

| C-O | Stretch | 1320-1000 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum of this compound is predicted to display seven distinct signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts are influenced by the electronic environment of each carbon atom, with carbons attached to electronegative oxygen atoms appearing further downfield. docbrown.info

| Carbon Atom Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acids) | 170-185 |

| C-OH (Chiral Center) | 70-80 |

| -CH₂- (Backbone) | 40-50 |

| -CH₂- (Propyl, adjacent to C2) | 30-40 |

| -CH₂- (Propyl, middle) | 15-25 |

| -CH₃ (Propyl, terminal) | 10-15 |

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring protons. The methylene (B1212753) protons of the -CH₂- group at C3 are diastereotopic due to the adjacent chiral center, and they would likely appear as a complex multiplet. The propyl group would show signals corresponding to a methyl group (triplet), a central methylene group (sextet), and a methylene group adjacent to the chiral center (multiplet).

Emerging Research Applications and Future Directions

Integration with Multi-Omics Datasets (Genomics, Proteomics, Transcriptomics)

The holistic understanding of a metabolite's role within a biological system is greatly enhanced by integrating metabolomic data with other "omics" layers, such as genomics, proteomics, and transcriptomics. mdpi.commetwarebio.comfrontiersin.orgnih.gov This multi-omics approach allows researchers to connect the presence and concentration of a metabolite like 2-propylmalic acid to the genetic blueprint, the expressed proteins (enzymes), and the regulatory gene transcripts that govern its synthesis and degradation.

Detailed Research Findings: Recent studies have begun to identify this compound and its close chemical cousins as responsive metabolites in various organisms, highlighting the potential for multi-omics integration.

Metabolomics and Transcriptomics: In plants, the integration of metabolomics and transcriptomics is a key strategy for understanding biological mechanisms. mdpi.com For instance, in a study on rice with varying salinity tolerance, this compound was identified as a differentially accumulated metabolite, with its levels changing in response to salt stress. mdpi.com Similarly, studies in Arabidopsis thaliana have used metabolite profiling, including the analysis of related compounds like 2-(3′-methylsulfinyl)propylmalate (2MSPM), in conjunction with transcriptomics to dissect the function of enzymes in the leucine (B10760876) biosynthesis and glucosinolate formation pathways. plos.orgnih.gov This integrated approach helps link the accumulation of specific malate (B86768) derivatives to the expression of particular genes involved in stress response and metabolic adaptation.

Proteomics and Metabolomics: The connection between protein expression and metabolite levels provides direct insight into enzymatic function. A multi-omics analysis of the conifer Pinus pinaster identified propylmalic acid as a key metabolite in a network associated with proteins responsive to environmental and stress factors, such as heat shock proteins. ebi.ac.uk This suggests that the accumulation of propylmalic acid is directly linked to the proteomic state of the cell under stress. In gastric cancer research, integrated proteomic and metabolomic analyses have highlighted the co-expression relationships between metabolic pathways like glycolysis and the levels of specific metabolites, demonstrating a powerful approach that could be applied to understand the pathways involving this compound. nih.gov

The general strategy for such integration often involves identifying differentially expressed genes (DEGs) or differentially abundant proteins (DAPs) and correlating their patterns with changes in metabolite levels, which can then be mapped onto known metabolic pathways. mdpi.comfrontiersin.org

| Organism | Omics Layers Integrated | Alkylmalic Acid Derivative Detected | Key Finding/Application | Reference |

|---|---|---|---|---|

| Rice (Oryza sativa) | Metabolomics, Transcriptomics | This compound | Identified as a metabolite responding to salinity stress, linking metabolic changes to gene expression. | mdpi.com |

| Maritime Pine (Pinus pinaster) | Metabolomics, Proteomics | Propylmalic acid | Abundance correlated with stress-response proteins, suggesting a role in environmental adaptation. | ebi.ac.uk |

| Thale Cress (Arabidopsis thaliana) | Metabolomics, Transcriptomics | 2-(3′-methylsulfinyl)propylmalate | Revealed the dual function of isomerase enzymes in both leucine biosynthesis and glucosinolate metabolism. | plos.orgnih.gov |

Computational Modeling of Metabolic Pathways and Enzyme Kinetics

Computational models are indispensable tools for understanding and predicting the behavior of complex biological systems. frontiersin.orgbiotechmedjournal.comchemrxiv.org For this compound, modeling efforts focus on two key areas: the kinetics of the enzymes responsible for its production and the dynamics of the metabolic pathway in which it participates.

The primary enzyme responsible for synthesizing alkylmalic acids is α-isopropylmalate synthase (IPMS), which catalyzes the first step in leucine biosynthesis. uniprot.orgebi.ac.uk This enzyme condenses acetyl-CoA with an α-keto acid. While its main substrate is 3-methyl-2-oxobutanoate (B1236294) (to produce 2-isopropylmalate), its known substrate promiscuity allows it to use other α-keto acids, such as 2-oxovalerate, to produce this compound.

Detailed Research Findings: Kinetic models for IPMS have been developed, providing deep insights into its function. These models are typically based on the Michaelis-Menten equation, which describes the relationship between reaction rate and substrate concentration. pressbooks.pubslideshare.netmgcub.ac.in

Enzyme Kinetics: Detailed kinetic studies on IPMS from various organisms, including Mycobacterium tuberculosis, have revealed its mechanism. plos.orgdiva-portal.orgimrpress.com Research indicates it follows a non-rapid equilibrium random Bi Bi kinetic mechanism, where either substrate can bind to the enzyme first. diva-portal.orgimrpress.com Furthermore, these models incorporate the allosteric feedback inhibition by the final product of the pathway, L-leucine, which binds to a regulatory domain on the enzyme to control its activity. ucla.edu

Pathway Modeling: The entire leucine biosynthesis pathway has been the subject of mathematical modeling. In a study on Corynebacterium glutamicum, a model simulating the fluxes and concentrations of pathway intermediates was developed based on experimental data from glucose stimulus-response experiments. ebi.ac.uk Such models are crucial for identifying metabolic bottlenecks and predicting the outcomes of genetic modifications.

Future computational models for this compound will likely leverage these existing frameworks. By incorporating the known substrate promiscuity of IPMS and the kinetic parameters for alternative substrates like 2-oxovalerate, these models can predict the metabolic flux towards this compound under various cellular conditions.

| Parameter | Description | Significance in Modeling | Reference |

|---|---|---|---|

| KM (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity. | Essential for predicting reaction rates at different substrate concentrations. Varies for different α-keto acid substrates (promiscuity). | pressbooks.pubmgcub.ac.in |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Determines the maximum possible flux through the pathway under ideal conditions. | pressbooks.pub |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the intrinsic catalytic efficiency of the enzyme. | pressbooks.pub |

| Ki (Inhibition Constant) | Concentration of an inhibitor (e.g., L-leucine) required to produce half-maximum inhibition. | Crucial for modeling feedback regulation and predicting how pathway output is controlled. | nih.gov |

Biosynthetic Pathway Engineering for Enhanced Production in Model Organisms